BOC-PHE-ALA-OH

描述

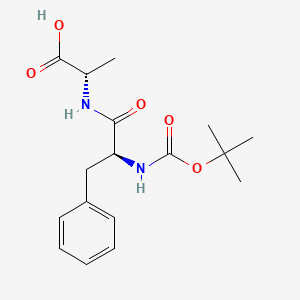

BOC-PHE-ALA-OH is a synthetic peptide that combines the amino acids phenylalanine and alanine. It is commonly used in scientific research due to its unique properties that aid in the synthesis of complex molecules and the study of peptide chemistry. This compound is also known for its potential therapeutic applications.

准备方法

The synthesis of BOC-PHE-ALA-OH typically involves the protection of amino acids with t-butyl groups. One common method is the preparation of t-butyl esters of Nα-protected amino acids using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method ensures the protection of the amino acids during the synthesis process, allowing for the formation of the desired peptide.

化学反应分析

Aminolysis Reactions

Aminolysis of activated Boc-Phe-Ala-OH derivatives is stereoselective and solvent-dependent. Optimized conditions from systematic studies :

| Entry | Solvent | Catalyst (equiv.) | Nucleophile (equiv.) | Temp. (°C) | Yield (%) | de (%) |

|---|---|---|---|---|---|---|

| 1 | CH₂Cl₂ | 1,2,4-Triazole (5) | H-Ala-OtBu (2) | 25 | 89 | 89 |

| 2 | Toluene | Pyrazole (5) | H-Ala-OtBu (2) | 25 | 97 | 97 |

| 3 | Toluene | Pyrazole (5) | H-Val-OtBu (2) | 80 | 85 | 94 |

Key findings:

-

Apolar solvents (e.g., toluene) enhance diastereomeric excess (de) by stabilizing H-bonded intermediates .

-

Pyrazole outperforms 1,2,4-triazole as a catalyst due to faster aminolysis kinetics, reducing epimerization .

Epimerization Mechanisms

Racemization during activation occurs via:

-

Acylphosphonium intermediates : Base-induced deprotonation of α-hydrogens generates enolates, leading to epimerization .

-

Solvent effects : Polar solvents (e.g., CH₂Cl₂) increase base accessibility to α-hydrogens, lowering de .

Mitigation strategies:

-

Use apolar solvents (toluene) and excess pyrazole to accelerate aminolysis and suppress enolate formation .

-

Limit reaction temperatures to ≤50°C for sterically hindered nucleophiles (e.g., Val-OtBu) .

Solid-State Reactivity

Ball milling this compound with HCl·H-Ala-OMe and NaHCO₃ yields Boc-Phe-Ala-OMe in 79% yield without epimerization . Key advantages:

-

Solvent-free conditions : Eliminates toxic solvents (DMF, CH₂Cl₂).

-

Zero-order kinetics : Reaction progress is linear with time, independent of frequency .

Comparative Analysis of Methods

科学研究应用

Key Applications

1. Peptide Synthesis

BOC-PHE-ALA-OH is extensively used as a building block in peptide synthesis. The BOC (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality of phenylalanine, allowing selective modifications during synthesis without affecting other functional groups. This is crucial for creating complex biomolecules and facilitates the formation of various peptide sequences.

2. Drug Development

In the pharmaceutical industry, this compound plays a vital role in developing peptide-based drugs. It is particularly useful for designing inhibitors that target specific biological pathways. The compound's ability to mimic natural peptides makes it a valuable tool in drug discovery and development processes.

3. Bioconjugation

Researchers utilize this compound for bioconjugation purposes, where it aids in attaching biomolecules to surfaces or other molecules. This enhances the efficacy of drug delivery systems and diagnostic tools, making it an essential component in the development of targeted therapies.

4. Research in Cancer Therapy

Studies have explored the use of this compound in developing targeted cancer therapies. By designing specific peptides that interact with cancer cells, researchers aim to minimize side effects while maximizing therapeutic efficacy.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| BOC-PHE-PHE-OH | Dipeptide with two phenylalanines | Higher steric hindrance |

| BOC-PHE-VAL-OH | Dipeptide with valine | Different side chain properties |

| BOC-ALA-ALA-OH | Dipeptide with two alanines | Simplified structure |

| This compound | Dipeptide with phenylalanine and alanine | Balances hydrophobic interactions and flexibility |

Case Study 1: Peptide Synthesis

A study demonstrated the successful synthesis of various peptides using this compound as a precursor. The research highlighted the efficiency of the BOC protecting group in facilitating selective reactions during solid-phase peptide synthesis (SPPS), leading to high yields of desired products .

Case Study 2: Drug Development

In another investigation, this compound was incorporated into peptide-based inhibitors targeting specific enzymes involved in cancer progression. The study reported improved binding affinity and selectivity compared to non-modified peptides, showcasing its potential in therapeutic applications .

Case Study 3: Bioconjugation Techniques

Research focused on utilizing this compound for bioconjugation revealed its effectiveness in enhancing the stability and delivery of therapeutic agents. The compound was used to create conjugates that demonstrated increased cellular uptake and prolonged circulation time in vivo .

作用机制

The mechanism of action of BOC-PHE-ALA-OH involves its interaction with specific molecular targets and pathways. As a peptide, it can interact with proteins and enzymes, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial research, peptides like this compound can disrupt bacterial cell membranes, leading to cell death .

相似化合物的比较

BOC-PHE-ALA-OH can be compared to other similar compounds, such as other Nα-protected amino acid derivatives. These compounds share similar protective groups and synthetic routes but may differ in their specific amino acid composition and applications. For example, Boc-phenylalanyl-alanine is another Nα-protected amino acid derivative with similar properties and uses . The uniqueness of this compound lies in its specific combination of phenylalanine and alanine, which provides distinct properties and applications in scientific research.

生物活性

Introduction

BOC-PHE-ALA-OH, or N-Boc-phenylalanine-alanine, is a dipeptide that has garnered interest in the fields of medicinal chemistry and peptide synthesis due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of Boc-protected phenylalanine with alanine. Various methods have been employed to achieve this, including:

- DCC/HOBt Coupling : This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent, which activates the carboxylic acid of one amino acid for nucleophilic attack by the amine of another.

- Mechanosynthesis : Recent studies have explored mechanochemical methods to enhance yields and reduce by-products during peptide synthesis, achieving high diastereomeric excess in some cases .

Table 1: Summary of Synthesis Methods for this compound

| Method | Yield (%) | Diastereomeric Excess (%) | Notes |

|---|---|---|---|

| DCC/HOBt Coupling | 85 | >99 | Standard method for peptide synthesis |

| Mechanosynthesis | 66 | >99 | Reduces solvent usage and purification needs |

Antitumor Activity

Research indicates that peptides similar to this compound exhibit notable antitumor activities. In vitro studies have demonstrated that certain dipeptides can inhibit the proliferation of cancer cell lines such as MCF-7 (breast carcinoma) and HeLa (cervical carcinoma) cells. The biological activity is often assessed through cell viability assays where the percentage of growth inhibition is measured.

Case Study: Antiproliferative Effects

A study involving a series of peptides, including this compound analogs, reported significant antiproliferative effects against various cancer cell lines. The results showed that some peptides had improved activity compared to standard treatments, particularly against MCF-7 and SW620 cell lines .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Penetration : The structure allows for effective penetration into cell membranes.

- Induction of Apoptosis : Similar peptides have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Table 2: Biological Activity Data for this compound Analogues

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(15(21)22)18-14(20)13(10-12-8-6-5-7-9-12)19-16(23)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,20)(H,19,23)(H,21,22)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHNMIZCPRNASW-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204197 | |

| Record name | t-Butyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55677-48-0 | |

| Record name | t-Butyloxycarbonylphenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055677480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。